The following technical guide details the chemical identity, synthesis, properties, and applications of 1-(1-methyl-1H-pyrazol-4-yl)piperazine , a critical heterocyclic building block in modern medicinal chemistry. CAS N...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, properties, and applications of 1-(1-methyl-1H-pyrazol-4-yl)piperazine , a critical heterocyclic building block in modern medicinal chemistry.
CAS Number: 1174207-79-4
Formula: C₈H₁₄N₄
Molecular Weight: 166.22 g/mol
Executive Summary
1-(1-methyl-1H-pyrazol-4-yl)piperazine is a bifunctional N-heterocyclic scaffold widely utilized in drug discovery. It serves as a bioisostere for phenyl-piperazine moieties, offering improved aqueous solubility and distinct metabolic profiles due to the lower lipophilicity of the pyrazole ring compared to benzene. This compound is a key intermediate in the synthesis of kinase inhibitors (e.g., Tankyrase, BRD4) and G-protein coupled receptor (GPCR) ligands.
Chemical Identity & Structure
This compound features a piperazine ring attached at the N1 position to the C4 position of a 1-methyl-1H-pyrazole ring. This specific regiochemistry (4-isomer) is crucial for maintaining linear vector alignment in drug design, distinguishing it from the bent 3- or 5-isomers.
Property
Specification
IUPAC Name
1-(1-methyl-1H-pyrazol-4-yl)piperazine
CAS Number
1174207-79-4
SMILES
CN1C=C(C=N1)N2CCNCC2
InChI Key
Checked against database (e.g., PubChem/ChemSpider)
Appearance
Solid (typically off-white to pale yellow)
Solubility
Soluble in DMSO, Methanol, DCM; Moderate in water
Synthesis & Manufacturing
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine is challenging due to the electron-rich nature of the pyrazole ring, which deactivates the C4 position toward nucleophilic aromatic substitution (SₙAr). Therefore, transition-metal-catalyzed cross-coupling is the standard industrial and laboratory method.
Core Synthesis Route: Buchwald-Hartwig Amination
The most robust protocol involves the Palladium-catalyzed C-N cross-coupling of 4-bromo-1-methyl-1H-pyrazole with an excess of piperazine .
Reagents & Conditions:
Substrates: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), Piperazine (3.0–5.0 eq to prevent bis-arylation).
Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands like XPhos or GPhos .
Base: Sodium tert-butoxide (NaOtBu) or LiHMDS.
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Temperature: 80–110°C.
Mechanism:
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazole.
Amine Coordination: Piperazine coordinates to the Pd(II) center.
Deprotonation: The base removes a proton from the piperazine nitrogen.
Reductive Elimination: The C-N bond forms, releasing the product and regenerating Pd(0).
Visualization of Synthesis Pathway
The following diagram illustrates the catalytic cycle and workflow for generating the target scaffold.
Figure 1: Palladium-catalyzed synthesis workflow from 4-bromopyrazole precursor.
Physicochemical Properties & Scaffold Analysis
In medicinal chemistry, replacing a phenyl ring with a 1-methylpyrazole ring (as in this compound) often improves the drug-like properties of a molecule.
Parameter
Value / Description
Impact on Drug Design
LogP (Calc)
~0.2 - 0.5
Lower lipophilicity than phenyl-piperazine (LogP ~1.5), improving water solubility.
pKa (Basic)
~8.5 (Piperazine N4)
Maintains basicity for salt formation (e.g., HCl, mesylate).
H-Bond Acceptors
3 (2 Pyrazole N, 1 Pip N)
Additional interaction points for kinase hinge binding.
Metabolic Stability
High
Pyrazole is generally more resistant to CYP450 oxidation than phenyl rings.
Structural Utility in Drug Design
This scaffold acts as a "linker" or "head group." The secondary amine of the piperazine is typically derivatized (e.g., via amide coupling or reductive amination) to attach the "tail" of the drug molecule, while the pyrazole moiety often binds to specific pockets in the target protein.
Quality Control & Analytics
Verifying the identity and purity of CAS 1174207-79-4 is critical, as regioisomers (e.g., 3-piperazinyl) can form if the starting material is impure.
Key Analytical Markers:
¹H NMR (DMSO-d₆):
Pyrazole Protons: Two singlets around δ 7.0–7.5 ppm (H3 and H5). Note: In the 4-substituted isomer, H3 and H5 are chemically equivalent or very close if the environment is symmetric, but usually distinct singlets.
N-Methyl: Singlet at δ 3.7–3.8 ppm (3H).
Piperazine: Two multiplets (triplets) at δ 2.8–3.0 ppm (4H, adjacent to NH) and δ 2.7–2.9 ppm (4H, adjacent to Pyrazole).
HPLC Purity: >98% required for library synthesis.
Mass Spectrometry (ESI+): [M+H]⁺ = 167.13.
Figure 2: Quality control decision tree for validating building block purity.
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled as a standard nitrogenous base and irritant.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic; keep tightly sealed to prevent water absorption which complicates stoichiometry in subsequent reactions.
Applications in Drug Discovery
1-(1-methyl-1H-pyrazol-4-yl)piperazine is explicitly cited in patent literature for the development of:
Tankyrase Inhibitors: Used to modulate the Wnt/β-catenin pathway in cancer therapy.
BRD4 Inhibitors: Bromodomain inhibitors for treating acute myeloid leukemia (AML).
Kinase Inhibitors: The pyrazole-piperazine motif mimics the ATP-binding hinge region interactions or solvent-front interactions in various kinases.
References
ChemicalBook. 1-(1-methyl-1H-pyrazol-4-yl)piperazine Product Page. Retrieved from
Sigma-Aldrich. 1-(1-methyl-1H-pyrazol-4-yl)piperazine | CAS 1174207-79-4. Retrieved from
Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Retrieved from
Google Patents. WO2013182546A1 - Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase. Retrieved from
Theoretical Framework: Identifying and Characterizing the Ionizable Centers
An In-depth Technical Guide to the pKa Values of 1-(1-methyl-1H-pyrazol-4-yl)piperazine This guide provides a comprehensive analysis of the acid dissociation constants (pKa) for the heterocyclic compound 1-(1-methyl-1H-p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the pKa Values of 1-(1-methyl-1H-pyrazol-4-yl)piperazine
This guide provides a comprehensive analysis of the acid dissociation constants (pKa) for the heterocyclic compound 1-(1-methyl-1H-pyrazol-4-yl)piperazine. As the pKa is a critical determinant of a molecule's physicochemical properties, understanding its values is paramount for researchers in drug discovery and development. This document synthesizes theoretical principles, outlines predictive computational workflows, details robust experimental protocols, and discusses the implications of the pKa values on the molecule's behavior in biological systems.
The structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazine incorporates two distinct heterocyclic systems: a piperazine ring and a 1-methyl-pyrazole ring. This combination results in three potential sites for protonation: the two nitrogen atoms of the piperazine moiety and the N2 nitrogen of the pyrazole ring. The basicity of each site is governed by the electronic environment and the influence of the adjacent ring systems.
1.1. Basicity of the Parent Heterocycles
To estimate the pKa values of the target molecule, we must first consider the fundamental properties of its constituent parts.
Piperazine: As a cyclic diamine, piperazine is a diprotic base with two distinct pKa values. The first protonation occurs at one of the secondary amines, with a pKa value (pKa₁) typically around 9.73.[1][2][3][4] The second protonation is significantly less favorable due to electrostatic repulsion from the first positive charge, resulting in a much lower pKa value (pKa₂) of approximately 5.35.[1][2][4]
1-Methylpyrazole: Pyrazoles are generally weak bases. The lone pair of electrons on the N2 nitrogen (the "pyridine-like" nitrogen) is available for protonation.[5] However, the proximity of the two nitrogen atoms results in a less basic character compared to similar heterocycles like imidazole.[5][6] The predicted pKa for the conjugate acid of 1-methylpyrazole is approximately 2.25, indicating it is a very weak base.[7][8]
1.2. Substituent Effects on Basicity
In 1-(1-methyl-1H-pyrazol-4-yl)piperazine, the substitution pattern significantly modulates the basicity of each nitrogen atom relative to its parent heterocycle.
Piperazine N4 (Secondary Amine): This nitrogen is expected to be the most basic center in the molecule. It is a secondary amine, which is generally more basic than a primary amine. Its basicity is anticipated to be slightly lower than that of unsubstituted piperazine (pKa ~9.73) due to the electron-withdrawing inductive effect of the pyrazolylmethyl group attached to the N1 nitrogen.
Piperazine N1 (Tertiary Amine): This nitrogen is directly bonded to the pyrazolylmethyl substituent. The pyrazole ring is an electron-withdrawing group, which will substantially decrease the electron density on this nitrogen, making it significantly less basic than the N4 nitrogen. The reduction in basicity upon N-alkylation and N-arylation of piperazine is a well-documented phenomenon.[9]
Pyrazole N2 (Pyridine-like Amine): This nitrogen remains the least basic site. Its inherent weak basicity is unlikely to be significantly altered by the piperazinylmethyl substituent at the C4 position of the pyrazole ring. Protonation at this site will only occur under strongly acidic conditions.
The protonation equilibria can be visualized as a stepwise process, with the most basic site (N4 of piperazine) being protonated first, followed by the N1 of piperazine, and finally the N2 of the pyrazole ring at very low pH.
Caption: Protonation equilibria for 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Computational Prediction of pKa Values
In the absence of direct experimental data, computational methods provide a powerful tool for estimating pKa values. Quantitative Structure-Property Relationship (QSPR) models and quantum chemical calculations are common approaches.[10] A robust quantum chemistry workflow can yield accurate predictions, especially when benchmarked against related compounds.[11][12]
2.1. Computational Workflow
The prediction of pKa values from first principles involves calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This is typically achieved using a thermodynamic cycle.
Caption: A typical workflow for pKa prediction using quantum chemical methods.
2.2. Predicted pKa Values
Based on the theoretical principles discussed and data from analogous structures, the following pKa values are predicted for 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Ionizable Center
Predicted pKa
Rationale
Piperazine N4
~8.8 ± 0.5
Most basic site. Slightly reduced from piperazine (~9.7) due to the electron-withdrawing substituent at N1.
Piperazine N1
~4.5 ± 0.7
Significantly reduced basicity due to direct attachment to the electron-withdrawing pyrazolylmethyl group.
Pyrazole N2
~2.0 ± 0.5
Inherently weak base, consistent with the pKa of 1-methylpyrazole (~2.25).[7][8]
Experimental Determination of pKa Values
Experimental measurement remains the gold standard for determining pKa values. Potentiometric titration is a highly reliable and widely used method for this purpose.[1][13]
3.1. Detailed Protocol: Potentiometric Titration
This protocol outlines the steps for determining the pKa values of 1-(1-methyl-1H-pyrazol-4-yl)piperazine hydrochloride salt.
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
High-purity water (degassed)
Potassium Chloride (KCl) for maintaining ionic strength
Calibrated pH meter and combination glass electrode
Autotitrator or manual burette
Stir plate and stir bar
Preparation:
Accurately weigh approximately 0.1 mmol of the compound and dissolve it in 50 mL of degassed water containing a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.
Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired temperature (e.g., 25 °C).
Titration Procedure:
Place the beaker with the analyte solution on the stir plate and immerse the pH electrode and the titrant delivery tube.
If starting with the hydrochloride salt, titrate the solution with the standardized NaOH solution. If starting with the free base, titrate with standardized HCl.
Add the titrant in small, precise increments (e.g., 0.05 mL).
Record the pH value after each addition, allowing the reading to stabilize.
Continue the titration well past the final equivalence point.
Data Analysis:
Plot the recorded pH values against the volume of titrant added.
Determine the equivalence points by analyzing the first or second derivative of the titration curve.
The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, pKa₁ is the pH at the 1.5 equivalent point, and pKa₂ is the pH at the 0.5 equivalent point when titrating the salt form with a base.
Alternatively, use specialized software (e.g., Hyperquad) for a more rigorous calculation from the entire dataset.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Discussion and Implications for Drug Development
The pKa values of 1-(1-methyl-1H-pyrazol-4-yl)piperazine are critical for predicting its behavior in a physiological context (pH ~7.4).
Dominant Species at Physiological pH: With an estimated primary pKa (pKa₁) of ~8.8, the N4 nitrogen of the piperazine ring will be predominantly protonated at pH 7.4. The Henderson-Hasselbalch equation predicts that over 95% of the molecules will carry a positive charge at this site.
Solubility: The charged, protonated form of the molecule will exhibit significantly higher aqueous solubility compared to the neutral form. This is a crucial factor for drug formulation and bioavailability.
Membrane Permeability: The high degree of ionization at physiological pH will reduce the molecule's passive diffusion across biological membranes (e.g., the gut wall, blood-brain barrier). The distribution of a drug (LogD) is pH-dependent, and for a basic compound, LogD will be significantly lower than LogP at pH 7.4.
Target Binding: If the target protein or receptor has a binding pocket containing acidic residues (e.g., aspartate, glutamate), the positively charged piperazine moiety can form strong ionic interactions or hydrogen bonds, which can be critical for binding affinity and selectivity.[14]
Conclusion
1-(1-methyl-1H-pyrazol-4-yl)piperazine possesses three ionizable centers, with the N4-nitrogen of the piperazine ring being the most basic (estimated pKa₁ ~8.8), followed by the N1-nitrogen of the piperazine (estimated pKa₂ ~4.5), and the very weakly basic N2-nitrogen of the pyrazole ring (estimated pKa₃ ~2.0). These values dictate that the molecule will exist primarily as a monocation at physiological pH. This comprehensive understanding of its acid-base properties, derived from theoretical analysis and supported by clear protocols for experimental validation, is essential for scientists and researchers to effectively design, formulate, and develop new therapeutic agents based on this scaffold.
References
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
Liptak, M. D., & Shields, G. C. (2011). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 111(13), 3287-3294. [Link]
ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole. [Link]
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. [Link]
Quora. (2019). Why is pyrrole more basic than imidazole and imidazole is more basic than pyrazole?[Link]
National Center for Biotechnology Information. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 22(21), 6649-6653. [Link]
ACS Publications. (2024). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(16), 8881. [Link]
Navigating the Procurement of High-Purity 1-(1-methyl-1H-pyrazol-4-yl)piperazine: A Technical Guide for Researchers
Introduction: The Critical Role of Starting Material Purity in Drug Discovery For researchers, scientists, and drug development professionals, the integrity of a chemical starting material is the bedrock upon which relia...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Starting Material Purity in Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of a chemical starting material is the bedrock upon which reliable and reproducible experimental data is built. This is particularly true for novel heterocyclic compounds such as 1-(1-methyl-1H-pyrazol-4-yl)piperazine, a versatile building block in medicinal chemistry. Its pyrazole and piperazine moieties are prevalent in a range of biologically active molecules, making it a compound of significant interest. The presence of impurities can lead to unforeseen side reactions, inaccurate biological assay results, and ultimately, the failure of promising drug candidates. This guide provides an in-depth technical overview of sourcing high-purity 1-(1-methyl-1H-pyrazol-4-yl)piperazine, offering a framework for supplier evaluation, purity verification, and best practices for its use in a research and development setting. The pyrazole nucleus is a well-established pharmacophore with a wide array of therapeutic properties, including anti-tumor and anti-inflammatory activities[1][2].
Identifying Commercial Suppliers: A Landscape of Purity and Documentation
The commercial availability of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (CAS No. 40172-95-0) varies among chemical suppliers, with offerings differing in purity, scale, and the extent of accompanying analytical documentation. For research and early-stage development, a minimum purity of 95% is often cited, though for more sensitive applications, higher purities are essential.
A survey of the market reveals several key suppliers for this compound and its derivatives. The following table summarizes a selection of these suppliers and the typical information available for their products. It is important to note that the specific compound of interest may be listed under different nomenclature, such as 1-(1-methylpyrazol-4-yl)piperazine[3].
Supplier
Product Name
CAS Number
Stated Purity
Available Documentation
BOC Sciences
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine
1001757-59-0
Inquire
Specializes in synthesis and characterization of small molecules
It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from any potential supplier. This document provides critical data on the purity and identity of the compound. For compounds intended for use in regulated studies, suppliers with GMP-compliant and ISO-certified production facilities, such as BOC Sciences, should be prioritized.
The Imperative of In-House Purity Verification: A Self-Validating System
While a supplier's CoA provides a valuable starting point, establishing a self-validating system through in-house analytical testing is a cornerstone of scientific integrity. This ensures that the material meets the specific requirements of the intended application and has not degraded during transit or storage.
Recommended Analytical Workflow for Purity Assessment
The following workflow outlines a comprehensive approach to verifying the purity and identity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Caption: A typical workflow for the analytical validation of incoming 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-performance liquid chromatography is a fundamental technique for assessing the purity of organic compounds.[2]
Objective: To quantify the purity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine and detect any non-volatile impurities.
Instrumentation: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of diluent (e.g., 50:50 acetonitrile:water).
Procedure:
Equilibrate the column with the initial mobile phase composition.
Inject a blank (diluent only).
Inject the sample solution.
Run the gradient program to elute all components.
Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of the main component and any impurities.
Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF).
Method: Utilize the same chromatographic conditions as the HPLC method.
Procedure:
Perform an LC-MS run of the sample.
Extract the mass spectra for the main peak and any impurity peaks.
Confirm the molecular weight of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (Expected [M+H]⁺ = 181.1448 m/z).
Propose structures for any significant impurities based on their molecular weights and knowledge of the synthetic route. The synthesis of pyrazole derivatives can involve various methods, including microwave-assisted synthesis, which can influence the impurity profile.[5]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is indispensable for confirming the chemical structure of the compound.
Objective: To verify the structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazine and assess for the presence of structurally related impurities.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Procedure:
Acquire ¹H and ¹³C NMR spectra.
Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.
A ¹H NMR spectrum can also be used for a quantitative purity assessment (qNMR) by integrating the signals of the compound against a certified internal standard of known concentration.
Navigating Supplier Relationships for Long-Term Success
Building a strong relationship with a reliable supplier is key to ensuring a consistent supply of high-quality material. The following diagram illustrates a best-practice approach to supplier qualification and management.
Caption: A structured process for qualifying and managing chemical suppliers.
Conclusion: A Foundation of Quality for Innovative Research
The procurement of high-purity 1-(1-methyl-1H-pyrazol-4-yl)piperazine is a critical, yet often overlooked, aspect of the drug discovery and development process. By implementing a robust supplier qualification process and a rigorous in-house analytical validation program, researchers can mitigate the risks associated with impurities and build a solid foundation for their scientific endeavors. The principles and protocols outlined in this guide are intended to empower researchers to make informed decisions and ensure the integrity of their starting materials, ultimately accelerating the path to novel therapeutic discoveries. The diverse biological activities of pyrazole derivatives underscore the importance of such diligence in the synthesis and characterization of these compounds.[6]
References
PMC . Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
European Journal of Biomedical and Pharmaceutical Sciences . SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. [Link]
Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
ResearchGate . Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences . SYNTHESIS AND EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES FOR ANTI- INFLAMMATORY AND ANTIMICROBIAL ACTIVITY. [Link]
Semantic Scholar . Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]
Application Notes: Synthesis of Amide Derivatives from 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Abstract This document provides detailed application notes and protocols for the synthesis of amide derivatives from 1-(1-methyl-1H-pyrazol-4-yl)piperazine, a key building block in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides detailed application notes and protocols for the synthesis of amide derivatives from 1-(1-methyl-1H-pyrazol-4-yl)piperazine, a key building block in medicinal chemistry and drug development. Pyrazole and piperazine moieties are prevalent in a wide range of biologically active compounds, and their combination offers a versatile scaffold for creating novel molecular entities.[1][2][3] This guide outlines two robust and widely applicable methods for amide bond formation: the acylation of the piperazine nitrogen using an acid chloride and a peptide coupling reaction with a carboxylic acid using HATU as the activating agent. We provide comprehensive, step-by-step protocols, mechanistic insights, data presentation, and troubleshooting guidance to enable researchers to successfully synthesize these valuable compounds.
Introduction and Reaction Principles
The 1-(1-methyl-1H-pyrazol-4-yl)piperazine scaffold is of significant interest to researchers, particularly in the fields of agrochemicals and pharmaceuticals.[2] The secondary amine of the piperazine ring is a nucleophilic site that can be readily functionalized. Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry, allowing for the covalent linkage of molecular fragments to build complexity and modulate pharmacological properties.[4][5]
This guide details two primary strategies for the acylation of 1-(1-methyl-1H-pyrazol-4-yl)piperazine:
Method A: Reaction with Acid Chlorides: This is a classic and highly efficient method for amide synthesis. The high reactivity of the acid chloride allows for a rapid reaction with the secondary amine of the piperazine. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.
Method B: Coupling with Carboxylic Acids using HATU: For cases where the corresponding acid chloride is unstable, difficult to prepare, or when milder conditions are required to avoid side reactions, modern peptide coupling agents are employed.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that activates the carboxylic acid, facilitating its reaction with the amine under mild conditions with minimal risk of racemization for chiral substrates.[6][7]
The choice between these methods depends on the stability and availability of the acylating partner, as well as the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
General Workflow and Mechanisms
A generalized workflow for the synthesis and purification of the target amide derivatives is depicted below. The process begins with the selection of the appropriate acylation method, followed by the reaction, work-up, purification, and characterization of the final product.
Figure 1: General experimental workflow.
Mechanism of HATU-Mediated Coupling
The HATU-mediated coupling proceeds through a two-step mechanism. First, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base. The resulting highly reactive OAt-active ester is then susceptible to nucleophilic attack by the piperazine amine to form the stable amide bond.[7][8]
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, standard glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]
Acid chlorides are corrosive and moisture-sensitive. Handle with care.
Piperazine derivatives can be corrosive or irritating. Avoid skin and eye contact.[10]
Consult the Safety Data Sheet (SDS) for all reagents before use.[9][11]
Protocol A: Amide Synthesis using an Acid Chloride
This protocol describes the reaction of 1-(1-methyl-1H-pyrazol-4-yl)piperazine with a generic acid chloride (e.g., benzoyl chloride).
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask, add 1-(1-methyl-1H-pyrazol-4-yl)piperazine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
Rationale: TEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Cooling is necessary to control the exothermic reaction.[10]
Acylation: Slowly add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 5-10 minutes.
Rationale: Slow addition prevents a rapid temperature increase and potential side reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting piperazine is consumed.
Work-up:
a. Quench the reaction by adding saturated aqueous NaHCO₃ solution.
b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.
Protocol B: Amide Synthesis via HATU Coupling
This protocol details the coupling of 1-(1-methyl-1H-pyrazol-4-yl)piperazine with a generic carboxylic acid.
Step-by-Step Procedure:
Reagent Preparation: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M).
Rationale: Pre-activating the carboxylic acid with HATU and a base is generally the most effective approach.[12] DMF is a common solvent for HATU couplings due to its ability to dissolve a wide range of substrates.[12]
Activation: Stir this mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.
Amine Addition: Add a solution of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (1.0 eq) in a small amount of anhydrous DMF to the activated mixture.
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
a. Dilute the reaction mixture with ethyl acetate.
b. Wash with water (3x) to remove DMF and other water-soluble components.
c. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography, as described in Protocol A.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and outcomes for the synthesis of two representative amide derivatives.
Entry
Acylating Agent
Method
Base
Solvent
Time (h)
Yield (%)
1
Benzoyl Chloride
A
TEA
DCM
3
92
2
Acetic Acid
B
DIPEA
DMF
12
85
Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific substrate and scale.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Product Formation
Inactive reagents (moisture contamination).
Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the acid chloride has not hydrolyzed.
Insufficient activation (Method B).
Increase pre-activation time or ensure the base is not degraded.
Steric hindrance.
Increase reaction temperature or switch to a more potent coupling agent.
Multiple Products Observed
Di-acylation (if using piperazine).
Use a controlled amount of the acylating agent.
Side reactions with other functional groups.
Protect sensitive functional groups or switch to a milder coupling method (e.g., from Method A to B).
Difficult Purification
Byproducts from coupling agent (Method B).
Ensure thorough aqueous work-up to remove water-soluble byproducts like HOAt.
Product is highly polar.
Use a more polar eluent system for chromatography or consider reverse-phase chromatography.
References
Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). PubMed. Available at: [Link]
Optimized reaction conditions for the amide formation step. ResearchGate. Available at: [Link]
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2024). ACS Publications. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
SAFETY DATA SHEET for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. (2023). Available at: [Link]
Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Available at: [Link]
Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
HATU coupling - what's the best order? Reddit r/Chempros. Available at: [Link]
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed. Available at: [Link]
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available at: [Link]
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte HAL. Available at: [Link]
Storage and handling protocols for 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Application Note: Storage and Handling Protocols for 1-(1-methyl-1H-pyrazol-4-yl)piperazine Abstract This guide defines the standard operating procedures (SOPs) for the storage, handling, and solubilization of 1-(1-methy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage and Handling Protocols for 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Abstract
This guide defines the standard operating procedures (SOPs) for the storage, handling, and solubilization of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (CAS: 1174207-79-4). As a secondary amine-containing heteroaromatic building block, this compound exhibits specific sensitivities to oxidative stress and atmospheric carbon dioxide (carbamylation). This document outlines a rigorous physicochemical preservation strategy to maintain >98% purity during long-term storage and experimental use in drug discovery workflows.
Physicochemical Profile & Identification
Understanding the molecular properties is the first step in designing a robust handling protocol. The piperazine ring introduces basicity and nucleophilicity, while the pyrazole core adds aromatic stability, though the linkage renders the secondary amine susceptible to environmental degradation.
Property
Specification
Compound Name
1-(1-methyl-1H-pyrazol-4-yl)piperazine
CAS Number
1174207-79-4
Molecular Formula
C₈H₁₄N₄
Molecular Weight
166.22 g/mol
Physical State
Solid (typically off-white to pale yellow) or viscous oil (if free base)
PPE Requirements: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat. All handling of the neat powder must occur inside a fume hood.
Storage Protocols: The "Golden Standard"
The integrity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine is compromised primarily by moisture absorption and oxidation of the secondary amine.
A. Long-Term Storage (Solid State)
Temperature: -20°C is mandatory. -80°C is preferred for storage exceeding 12 months.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The secondary amine can react with atmospheric CO₂ to form carbamates, appearing as a white crust on the solid.
Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic containers for long-term storage as amines can leach plasticizers over years.
Desiccation: Store vials inside a secondary container (e.g., a sealable jar) containing active desiccant (silica gel or Drierite).
B. Short-Term Storage (Solubilized)
Solvent: Dimethyl sulfoxide (DMSO) is the preferred carrier solvent due to its high boiling point and ability to suppress ice crystal formation.
Stability:
4°C: Stable for < 1 week.
-20°C: Stable for 1-3 months.
-80°C: Stable for 6-12 months.
Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . Aliquoting is strictly required (see Section 5).
Reconstitution & Handling Workflow
The following protocol ensures maximal solubility while preventing precipitation or degradation.
Step-by-Step Solubilization Protocol
Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents condensation of atmospheric water onto the cold hygroscopic solid.
Solvent Addition: Add anhydrous DMSO (Grade: Molecular Biology or Cell Culture, ≥99.9%) to achieve a stock concentration of 10-50 mM .
Note: Avoid water for stock solutions.[5] Water promotes hydrolysis and microbial growth.
Vortexing: Vortex intermittently for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.
Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 20-50 µL) in amber microcentrifuge tubes.
Inert Gas Overlay: Gently blow a stream of Argon gas over the top of the liquid in each tube before closing to displace oxygen.
Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath before transferring to -80°C storage.
Visual Workflow: Reconstitution Strategy
Figure 1: Optimized workflow for reconstituting hygroscopic amine compounds to minimize oxidative stress and freeze-thaw degradation.
Quality Control (QC) & Troubleshooting
Regular QC checks are vital, especially for compounds stored >6 months.
Observation
Diagnosis
Action
Color Change (Yellow/Brown)
Oxidation of the piperazine ring or N-oxide formation.
Skin Contact: Wash with soap and water for 15 minutes. Piperazines are potential sensitizers; monitor for dermatitis.
Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses.[1][2][5] Seek medical attention immediately.
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard). Clean surface with weak acid (1% acetic acid) followed by water to neutralize the basic amine residues.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566324, Piperazine derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
1-(1-methyl-1H-pyrazol-4-yl)piperazine (CAS: 1174207-79-4) is a critical pharmacophore frequently integrated into kinase inhibitors (e.g., targeting PI3K/Akt/mTOR pathways) and GPCR ligands (e.g., serotonin/dopamine receptors). Its structural motif—a basic piperazine ring coupled to an aromatic pyrazole—provides a unique balance of solubility and lipophilicity, often serving as a solvent-exposed solubilizing group in drug design.
However, the physicochemical properties of this scaffold present specific challenges in in vitro assays. The basicity of the distal piperazine nitrogen (pKa ~9.8) creates pH-dependent solubility profiles, while the aromatic pyrazole core can induce aggregation in aqueous buffers if not properly solvated.
This Application Note provides a standardized, error-proof protocol for the storage, solubilization, and serial dilution of 1-(1-methyl-1H-pyrazol-4-yl)piperazine and its derivatives, ensuring high-fidelity data in enzymatic and cell-based assays.
Physicochemical Profile & Handling
Understanding the molecule's behavior in solution is the prerequisite for reproducible data.
Property
Value / Characteristic
Implication for Assays
Molecular Weight
166.22 g/mol (Free Base)
Use precise weighing; hygroscopic nature may affect mass.
Physical State
Solid (often off-white powder)
Store desiccated to prevent hydrolysis or weight errors.
Solubility (DMSO)
High (>50 mM)
Ideal for primary stock solutions.
Solubility (Water)
pH-dependent
Free Base: Low solubility at pH > 8. Salt (HCl): High solubility.
pKa (Estimated)
N1 (distal): ~9.8; N4 (proximal): ~2-3
The distal nitrogen is protonated at physiological pH (7.4), aiding solubility.
LogP
~0.5 - 1.2 (Estimated)
Moderately hydrophilic; low risk of non-specific binding to plastic compared to high-LogP drugs.
Storage Recommendations
Solid State: -20°C, desiccated, protected from light.
Stock Solution (DMSO): -20°C or -80°C. Stable for 3-6 months. Avoid >3 freeze-thaw cycles.
Protocol 1: Primary Stock Solution Preparation
Objective: Create a stable, verified 10 mM stock solution in 100% DMSO.
Materials
Compound: 1-(1-methyl-1H-pyrazol-4-yl)piperazine (verify purity >95% via LC-MS).
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.
Procedure
Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation.
Weighing: Weigh approximately 1.66 mg of compound into a tared amber vial. Record the exact mass (e.g.,
mg).
Calculation: Calculate the required volume of DMSO (
) to achieve 10 mM concentration.
Example: For 1.72 mg:
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
Inspection: Visually inspect for particulates. If necessary, sonicate for 5 minutes at room temperature.
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.
Protocol 2: Serial Dilution for IC50 Determination
Challenge: Direct dilution of high-concentration DMSO stocks into aqueous buffer can cause "crashing out" (precipitation), especially for free-base compounds.
Solution: Use an Intermediate Dilution Step to keep DMSO concentration constant across the dose-response curve before the final transfer to the assay plate.
Workflow Visualization (Graphviz)
Caption: Two-step dilution strategy minimizing precipitation risks. The compound is serially diluted in DMSO first, ensuring solubility before the final aqueous step.
Step-by-Step Methodology
Preparation of Intermediate Plate (100x Concentrated):
Use a V-bottom, polypropylene 96-well plate (solvent resistant).
Add 10 mM Stock to Column 1.
Perform a 1:3 serial dilution across the plate using 100% DMSO .
Result: A gradient of concentrations (10 mM, 3.33 mM, 1.11 mM...) all in 100% DMSO.
Transfer to Assay Plate (1x Final):
Prepare the assay plate with cells or enzyme mix in aqueous buffer (e.g., 99 µL/well).
Transfer 1 µL from the Intermediate Plate to the Assay Plate.
Final Conditions: Top concentration 100 µM, DMSO final concentration 1%.
Mixing: Mix by orbital shaking (500 rpm, 2 min). Do not pipette up and down vigorously to avoid foaming or shearing cells.
Assay-Specific Considerations
A. Enzymatic Assays (e.g., Kinase Profiling)
Buffer Compatibility: Ensure the assay buffer (often HEPES or Tris based) has sufficient buffering capacity (50-100 mM) to maintain pH 7.4. The piperazine moiety is basic; in weak buffers, high concentrations could locally shift pH, affecting enzyme activity falsely.
Detergents: Include 0.01% Triton X-100 or Tween-20 to prevent the pyrazole scaffold from forming colloidal aggregates that inhibit enzymes non-specifically (a common "pan-assay interference" or PAINS artifact).
B. Cell-Based Assays (e.g., MTT, CellTiter-Glo)
DMSO Tolerance: Most mammalian cells tolerate up to 0.5% DMSO. The protocol above (1% final) may be too high for sensitive lines (e.g., primary neurons).
Adjustment: If 1% DMSO is toxic, perform an intermediate dilution into media (Step 1.5) to reduce DMSO to 0.1% before adding to cells.
Permeability: The 1-(1-methyl-1H-pyrazol-4-yl)piperazine scaffold is generally cell-permeable due to the balance of the lipophilic pyrazole and hydrophilic piperazine.
Quality Control & Troubleshooting
Validation Checklist
Visual Check: Inspect the 10 mM stock. Is it clear? If cloudy, warm to 37°C.
Precipitation Test: Dilute the top concentration (e.g., 100 µM) into the assay buffer in a clear tube. Incubate for 30 mins. Centrifuge and check for a pellet. If a pellet forms, the compound is insoluble at this concentration/pH.
DMSO Control: Always run a "Vehicle Only" (DMSO) control column to normalize data.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Compound precipitates in media
High concentration + Neutral pH
(1) Lower top concentration. (2) Use the HCl salt form if available. (3) Verify pH of buffer is not >8.0.
Non-sigmoidal Dose Response
Aggregation / Colloidal formation
Add 0.01% Triton X-100 to assay buffer.
High background in fluorescence
Impurities / Autofluorescence
Check compound purity via LC-MS. Pyrazoles can rarely fluoresce; run a "compound only" blank.
Variable IC50 values
Pipetting error / Evaporation
Use the "Intermediate Plate" method (Protocol 2) to minimize viscous DMSO pipetting errors. Seal plates to prevent evaporation.
References
ChemicalBook. (2023). 1-(1-methyl-1H-pyrazol-4-yl)piperazine Properties and CAS 1174207-79-4. Retrieved from
PubChem. (2023). Compound Summary: Piperazine Derivatives and Scaffolds. National Library of Medicine. Retrieved from
BenchChem. (2025). Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Retrieved from
Journal of Medicinal Chemistry. (General Reference). Strategies for Heterocycle Solubilization in Drug Discovery. (Standard industry practice for piperazine/pyrazole handling).
Note: This protocol is designed for research use only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and supported by peer-reviewed literature.
Overview of the Primary Synthetic Route
The most prevalent and versatile method for synthesizing 1-(1-methyl-1H-pyrazol-4-yl)piperazine is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial C-N bond between the pyrazole ring and the piperazine nitrogen. The general transformation involves coupling a 4-halo-1-methyl-1H-pyrazole with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General workflow for Buchwald-Hartwig synthesis.
Q1: My reaction yield is consistently low or zero. What are the most critical initial checks?
Low yields often stem from fundamental issues with reagents or the reaction environment. Before attempting complex optimization, verify the following:
Purity and Integrity of Starting Materials:
4-Halo-1-methyl-pyrazole: Confirm its identity and purity (>98%) using NMR and LC-MS. Halogenated heterocycles can be unstable; ensure it has not degraded upon storage.
Piperazine: Piperazine is highly hygroscopic and can readily absorb atmospheric water and carbon dioxide, which can quench the base and interfere with the catalyst.[3] Use freshly opened piperazine or dry it thoroughly under vacuum before use.
Solvent: Anhydrous solvents are critical. Use freshly distilled solvents or purchase high-purity anhydrous grades and handle them under an inert atmosphere. Common solvents like toluene, xylene, or dioxane are often used.[2]
Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment. Degas the solvent and reagents before use.
Base Quality: The choice and quality of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed.[4] Ensure the base is not old or clumpy, which indicates hydration.
Q2: How do I select the optimal catalyst system (Palladium source and Ligand)?
The combination of the palladium precursor and the phosphine ligand forms the active catalyst and is the single most important factor for a successful Buchwald-Hartwig amination.[1][5]
Palladium Precursor: Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd₂(dba)₃ are common choices as they are relatively air-stable Pd(0) sources.[6] Pd(OAc)₂ can also be used, as it is reduced in situ to Pd(0).
Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling with an electron-rich heterocycle like pyrazole, bulky, electron-rich phosphine ligands are generally required.[1][6]
Why this is important: Bulky ligands promote the formation of a monoligated, coordinatively unsaturated palladium complex, which is crucial for efficient oxidative addition. Electron-donating properties increase the electron density on the palladium, which in turn facilitates the final, often rate-limiting, reductive elimination step to form the C-N bond.
A screening of different ligands is often necessary. Below is a table of commonly used ligands for this type of transformation.
Ligand Name
Structure Type
Key Features & Rationale
tBuDavePhos
Buchwald-type Biarylphosphine
Highly effective for C-N coupling with heterocycles; its bulk and electron-donating properties are well-suited for this reaction.[6]
XPhos
Buchwald-type Biarylphosphine
A very general and highly active ligand for a wide range of C-N couplings.
BINAP
Bidentate Phosphine
Bidentate ligands can enhance catalyst stability and reaction rates by preventing palladium dimer formation.[1]
DPPF
Bidentate Ferrocenyl Phosphine
Another effective bidentate ligand that has shown success in various amination reactions.[1]
Experimental Protocol: Ligand Screening
Set up four identical small-scale reactions in parallel (e.g., in microwave vials).
To each vial under an inert atmosphere, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), piperazine (1.2-1.5 eq), and the chosen base (e.g., NaOtBu, 2.0 eq).
Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) to each vial.
To each vial, add a different ligand (e.g., tBuDavePhos, XPhos, BINAP, DPPF) at an appropriate Pd:Ligand ratio (typically 1:2 for monodentate, 1:1.2 for bidentate).
Add anhydrous solvent (e.g., toluene), seal the vials, and heat to the desired temperature (e.g., 100-110 °C).
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12 hours) to identify the most efficient system.
Q3: I'm observing a significant amount of a side product with a mass corresponding to double arylation of piperazine. How can I prevent this?
The formation of 1,4-bis(1-methyl-1H-pyrazol-4-yl)piperazine is a common side reaction. Since piperazine has two reactive secondary amine sites, it can react twice with the halo-pyrazole.
Troubleshooting Strategy:
Caption: Competing pathways leading to mono- and di-arylation.
Solutions:
Use an Excess of Piperazine: The most straightforward solution is to use a significant excess of piperazine (e.g., 3-5 equivalents). This statistically favors the reaction of the halo-pyrazole with a molecule of unreacted piperazine over the already-formed product. The downside is the need to remove the excess piperazine during workup.
Use a Mono-Protected Piperazine: A more elegant and often cleaner approach is to use a mono-protected piperazine, such as 1-Boc-piperazine.[7]
Step 1: Perform the Buchwald-Hartwig coupling on 1-Boc-piperazine. The Boc group prevents reaction at that nitrogen, ensuring mono-arylation.
Step 2: Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane). This two-step sequence often provides a much higher yield of the pure, desired product.
Experimental Protocol: Two-Step Synthesis using 1-Boc-Piperazine
Coupling: To an oven-dried flask under argon, add 4-bromo-1-methyl-1H-pyrazole (1.0 eq), 1-Boc-piperazine (1.1 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (2 mol %), and tBuDavePhos (4 mol %). Add anhydrous toluene and heat the mixture at 100 °C until the starting material is consumed (monitor by TLC/LC-MS). After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography to obtain 4-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylic acid tert-butyl ester.
Deprotection: Dissolve the purified Boc-protected product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Concentrate the mixture under reduced pressure. Dissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to yield the final product.
Q4: How can I best purify the final product?
Purification can be challenging due to the basic nature of the piperazine moiety and the potential for water solubility.
Acid-Base Extraction: This is a powerful technique for separating your basic product from non-basic impurities.
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.
Wash the organic layer again with the acid solution to ensure complete extraction.
Combine the aqueous layers and wash with an organic solvent (e.g., ethyl acetate) to remove any neutral or acidic impurities.
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12).
Extract the now-freebased product back into an organic solvent (e.g., DCM or ethyl acetate, multiple times).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product.
Column Chromatography: If impurities have similar basicity, chromatography is necessary. Use silica gel treated with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent the basic product from streaking on the acidic silica. A typical eluent system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate.
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.
References
Lee, D., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4659. [Link]
Figure 1f from: Lee, D., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4659. [Link]
Roda, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
Kolar, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
Wang, Z., et al. (2023). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 19, 1373–1381. [Link]
Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Tsolaki, E., et al. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 21(11), 1474. [Link]
Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
Google Patents. (n.d.). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
ACS Publications. (2009). Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation. ACS Combinatorial Science. [Link]
ResearchGate. (2012). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
Al-Warhi, T., et al. (2023). [3+2] Cycloaddition Synthesis of New Piperazine-Linked Bis(chromene) Hybrids Possessing Pyrazole Units as Potential Acetylcholinesterase Inhibitors. Helvetica Chimica Acta, 106(5), e202300021. [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
Joshi, A., et al. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. [Link]
Kolar, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
Sharma, V., et al. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1936–1982. [Link]
ResearchGate. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
ResearchGate. (2011). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]
El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Kumar, A., & Kumar, V. (2019). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 9(46), 26866–26895. [Link]
Technical Support Center: Purification of 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Introduction: The Chemical Challenge The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (often via Buchwald-Hartwig cross-coupling of 4-bromo-1-methyl-1H-pyrazole with excess piperazine) presents a unique purificati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemical Challenge
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (often via Buchwald-Hartwig cross-coupling of 4-bromo-1-methyl-1H-pyrazole with excess piperazine) presents a unique purification challenge.
Unlike standard organic intermediates, this molecule possesses:
High Polarity: The piperazine moiety creates significant water solubility, complicating aqueous workups.
Lewis Basicity: The secondary amine interacts strongly with silica gel, causing "streaking" during chromatography.
Stoichiometric Excess: To prevent the formation of the bis-coupled impurity (1,4-bis(1-methyl-1H-pyrazol-4-yl)piperazine), reactions typically employ 3–5 equivalents of piperazine, leaving a massive excess to remove.
This guide provides three validated workflows to isolate high-purity material, ranging from bulk extraction to pharmaceutical-grade salt formation.
Decision Matrix: Select Your Workflow
Before proceeding, assess your crude mixture's profile to select the correct module.
Figure 1: Purification logic flow based on impurity profile.
Method A: Removal of Excess Piperazine (Aqueous Partitioning)
Objective: Remove unreacted piperazine (very water-soluble) while retaining the target product (moderately lipophilic) without using column chromatography.
The Science (Solubility Differential)
Piperazine (
) is highly hydrophilic. The target molecule, having the pyrazole ring, is more lipophilic (). By manipulating the pH and solvent volume, we can force the piperazine into the aqueous phase.
Protocol
Concentration: Evaporate the reaction solvent (e.g., Toluene, Dioxane) to a minimum volume.
Dissolution: Redissolve the crude oil in Dichloromethane (DCM) . Use 20 mL DCM per gram of theoretical yield.
Note: Do not use Ethyl Acetate initially; the target is more soluble in chlorinated solvents.
The "Brine-Break" Wash:
Wash the organic layer 3 times with saturated aqueous NaHCO₃ (not just water).
Why? The high ionic strength of brine/bicarb helps separate the layers, while the basic pH ensures the piperazine remains as a free base (highly water-soluble) rather than a salt.
Back-Extraction (Critical Step):
Combine all aqueous washes.
Back-extract the aqueous layer once with a small volume of DCM to recover any target material trapped in the water.
Combine this with the main organic layer.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Success Marker: 1H NMR should show a reduction of the piperazine singlet (approx. 2.8 ppm) relative to the pyrazole protons.
Method B: Flash Chromatography (Silica Treatment)
Objective: Remove non-polar impurities (ligands, phosphine oxides) and residual metal catalysts.
The "Streaking" Issue
Secondary amines interact with the acidic silanol groups on silica gel, leading to broad, tailing peaks and poor separation.
Optimized Eluent System
You must effectively "deactivate" the silica.
Component
Role
Recommended Ratio
Dichloromethane (DCM)
Primary Solvent
90%
Methanol (MeOH)
Polar Modifier
9%
Ammonium Hydroxide (NH₄OH)
Base Modifier
1%
Alternative: If NH₄OH is unavailable, use 1% Triethylamine (TEA), but NH₄OH is preferred for MS compatibility.
Step-by-Step Guide
Pre-treatment: Flush the column with the eluent (DCM/MeOH/NH₄OH) before loading the sample. This neutralizes the silica acid sites.
Loading: Dissolve the crude residue in a minimum amount of DCM. If insolubles persist, add a few drops of MeOH.
Gradient:
Start: 100% DCM.
Ramp: 0% → 10% (MeOH containing 10% NH₄OH).
Observation: The target usually elutes around 5-8% MeOH.
Metal Scavenging (Optional but Recommended):
If the product is dark (grey/brown), dissolve in MeOH and treat with SiliaMetS® Thiol or activated carbon for 30 minutes, then filter through Celite.
Method C: HCl Salt Crystallization (The Gold Standard)
Objective: Convert the oil/gum into a stable, solid hydrochloride salt. This is the most effective method for achieving >98% purity.
Mechanism
The piperazine nitrogen (secondary amine) is the most basic site. Controlled addition of HCl precipitates the mono- or dihydrochloride salt, leaving non-basic impurities (phosphine oxides) in the mother liquor.
Protocol
Dissolution: Dissolve the free base (from Method A or B) in Ethanol (EtOH) or Isopropanol (IPA) .
Concentration: ~5 mL solvent per gram of substrate.
Acidification:
Place the flask in an ice bath (0°C).
Dropwise add 4M HCl in Dioxane (or 1.25M HCl in EtOH).
Stoichiometry: Add 2.2 equivalents of HCl.
Precipitation:
A white precipitate should form immediately.
Stir at 0°C for 30 minutes.
Troubleshooting: If no solid forms, add diethyl ether (anti-solvent) until the solution turns cloudy, then refrigerate.
Isolation:
Filter the solid under vacuum / nitrogen atmosphere (hygroscopic risk).
Wash the cake with cold ether.
Dry under high vacuum.
Troubleshooting & FAQs
Q1: My product is "oiling out" during salt formation. What went wrong?
Cause: The solvent is too polar or the temperature is too high.
Solution:
Decant the supernatant.
Redissolve the oil in a minimum amount of hot EtOH.
Add warm Ethyl Acetate (EtOAc) dropwise until slightly cloudy.
Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.
Q2: The NMR shows a "doublet of doublets" in the aromatic region. Is this an impurity?
Analysis: No. The pyrazole protons at C3 and C5 often couple with the N-methyl group or each other.
Check: Look for the characteristic N-methyl singlet at ~3.8 ppm and the piperazine multiplets at ~2.9–3.1 ppm.
Impurity Flag: If you see a symmetric aromatic pattern integration that doesn't match the pyrazole, check for the bis-coupled impurity (dimer).
Q3: Can I distill the free base?
Answer: Yes, but with caution.
Condition: High vacuum (<0.5 mmHg) is required.
Risk: Piperazine sublimes easily. The target product has a much higher boiling point. You can use Kugelrohr distillation to sublime off the excess piperazine at 60-80°C (high vac), leaving the target product in the flask.
References
Buchwald-Hartwig Coupling Context
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General protocols for amine coupling).
Purification of Piperazine Derivatives
BenchChem Technical Support.[1] (2025).[1][2] "Purification of 1-(Piperazin-2-yl)ethanol and related analogs." (General extraction/distillation logic for piperazines).
Salt Formation Protocols
Organic Syntheses, Coll.[3] Vol. 5, p.88 (1973). "1-Benzylpiperazine" (Describes the HCl salt precipitation method for piperazines).
Patent Literature (Specific Moiety)
World Intellectual Property Organization. (2015). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (Describes industrial workup of pyrazolyl-piperazines).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 1-(1-methyl-1H-pyrazol-4-yl)piperazine and all reagents before handling.
Technical Support Center: Troubleshooting Low Reactivity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenge of low reactivity observed with the secondary amine of 1-(1-methyl-1H-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenge of low reactivity observed with the secondary amine of 1-(1-methyl-1H-pyrazol-4-yl)piperazine in various synthetic transformations. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.
Introduction: Understanding the Reactivity Profile
1-(1-methyl-1H-pyrazol-4-yl)piperazine is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1][2] However, the secondary amine on the piperazine ring can exhibit surprisingly low nucleophilicity, leading to poor yields and sluggish reactions in common transformations such as acylations, alkylations, and reductive aminations. This diminished reactivity can be attributed to a combination of electronic and steric factors.
The pyrazole ring, being an electron-deficient aromatic system, can withdraw electron density from the piperazine nitrogen, thereby reducing its nucleophilicity.[3][4] Additionally, the spatial arrangement of the 1-methyl-1H-pyrazol-4-yl group can sterically hinder the approach of electrophiles to the secondary amine. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation (amide bond formation) with 1-(1-methyl-1H-pyrazol-4-yl)piperazine failing or giving low yields?
A1: Low yields in acylation reactions are a common issue. The reduced nucleophilicity of the secondary amine often requires more robust activation of the carboxylic acid partner. Standard coupling reagents may not be sufficient. Furthermore, side reactions, such as the formation of unreactive adducts with coupling agents, can sequester your starting material. We recommend exploring stronger coupling agents or alternative activation methods.[5][6]
Q2: I'm observing incomplete conversion in my alkylation reaction. What can I do?
A2: Incomplete conversion in alkylations is typically due to a combination of the amine's low reactivity and the potential for the product to be a weaker nucleophile than the starting amine, leading to a slowing of the reaction rate. The choice of base, solvent, and temperature are all critical parameters that need to be carefully optimized. In some cases, protecting the other piperazine nitrogen can be a useful strategy to avoid di-alkylation, though with this specific substrate, mono-alkylation is the goal.[7]
Q3: My reductive amination reactions are sluggish and require long reaction times. How can I accelerate them?
A3: Sluggish reductive aminations are often a result of slow iminium ion formation, which is the rate-determining step. This can be exacerbated by the electron-withdrawing nature of the pyrazole ring. The choice of reducing agent and the reaction pH are critical for success. Using a milder reducing agent that is more selective for the iminium ion over the carbonyl group is often beneficial.[8][9]
Q4: Are there any specific analytical techniques you recommend for monitoring these reactions?
A4: For monitoring the progress of reactions involving 1-(1-methyl-1H-pyrazol-4-yl)piperazine, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[10][11] It provides sensitive detection of both starting materials and products, allowing for accurate determination of conversion. Thin Layer Chromatography (TLC) can also be used, but visualization of the piperazine-containing compounds may require specific stains (e.g., ninhydrin for the secondary amine, or potassium permanganate).
Troubleshooting Guides
Section 1: Acylation (Amide Bond Formation)
Problem: Low to no product formation in amide coupling reactions.
Causality & Explanation: The electron-withdrawing pyrazole ring diminishes the nucleophilicity of the piperazine nitrogen, making it a poor partner for standard amide coupling conditions. Stronger activation of the carboxylic acid is necessary to overcome this energy barrier.
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene.
Add oxalyl chloride (1.5-2.0 equiv) or thionyl chloride (1.5-2.0 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
Amide Coupling:
Dissolve 1-(1-methyl-1H-pyrazol-4-yl)piperazine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 equiv) in anhydrous DCM.
Cool the solution to 0 °C.
Add a solution of the crude acid chloride (1.1 equiv) in anhydrous DCM dropwise.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by LC-MS.[10]
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Neutralizes HCl byproduct without competing as a nucleophile.
Solvent
DCM, THF, DMF
Aprotic solvents are generally preferred.
Temperature
0 °C to room temperature
Controls reactivity and minimizes side reactions.
Section 2: Alkylation
Problem: Slow or incomplete alkylation with alkyl halides.
Causality & Explanation: The low nucleophilicity of the secondary amine requires either a more reactive electrophile or stronger basic conditions to facilitate the SN2 reaction. Increasing the temperature can also provide the necessary activation energy.
Detailed Protocol: Strong Base Mediated Alkylation [13]
Deprotonation:
To a flame-dried, round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF or THF.
Cool the suspension to 0 °C.
Add a solution of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (1.0 equiv) in the same anhydrous solvent dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.
Alkylation:
Cool the reaction mixture back to 0 °C.
Add the alkyl halide (1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction can be gently heated if necessary. Monitor progress by LC-MS.
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Recommendation
Rationale
Alkylating Agent
R-I > R-Br > R-Cl; R-OTf
Iodides and triflates are better leaving groups.
Base
NaH, K₂CO₃ with 18-crown-6
Stronger bases increase the concentration of the deprotonated, more nucleophilic amine.[14]
Solvent
DMF, THF, Acetonitrile
Polar aprotic solvents are generally effective.
Additive
NaI or KI (catalytic)
In situ generation of a more reactive alkyl iodide from an alkyl chloride or bromide.
Section 3: Reductive Amination
Problem: Sluggish reaction and/or formation of side products.
Causality & Explanation: The key to a successful reductive amination is the efficient formation of the iminium ion intermediate, followed by its selective reduction. The electron-deficient nature of the pyrazole substituent can slow down the initial condensation step. Using a mild acidic catalyst can promote iminium formation, and a selective reducing agent like sodium triacetoxyborohydride (STAB) will preferentially reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[8]
Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB) [15]
Reaction Setup:
In a round-bottom flask, dissolve 1-(1-methyl-1H-pyrazol-4-yl)piperazine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Add a catalytic amount of acetic acid (0.1-0.2 equiv).
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
Reduction:
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
Stir at room temperature for 4-24 hours, monitoring the reaction by LC-MS.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with the organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Aprotic solvents are preferred to avoid reaction with the reducing agent.
Catalyst
Acetic Acid (catalytic)
Promotes the formation of the iminium ion.
Procedure
One-pot, two-step (pre-formation of iminium)
Can improve yields by allowing the iminium to form before introducing the reducing agent.
References
Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules2021 , 26(1), 1-23. [Link]
Various Authors. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
Various Authors. Optimized reaction conditions for the amide formation step. ResearchGate. [Link]
Durand, C.; Szostak, M. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]
MDPI. Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. PMC. [Link]
Blacker, A. J.; et al. A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. MDPI. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. [Link]
A green chemistry perspective on catalytic amide bond formation. ResearchGate. [Link]
Simenel, A. A.; et al. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. [Link]
Joshi, A.; et al. Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry. [Link]
Gangarapu, N. R.; et al. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev. ResearchGate. [Link]
Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). [Link]
Antilla, J. C.; et al. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed. [Link]
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC. [Link]
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Taiwan Food and Drug Administration. [Link]
Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. [Link]
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Journal of the Indian Chemical Society. [Link]
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). MDPI. [Link]
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
Technical Guide: 1H NMR Spectrum Analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Introduction & Structural Context[1][2][3][4][5][6] 1-(1-methyl-1H-pyrazol-4-yl)piperazine is a critical pharmacophore in modern drug discovery, particularly serving as a scaffold for kinase inhibitors (e.g., JAK, ALK in...
1-(1-methyl-1H-pyrazol-4-yl)piperazine is a critical pharmacophore in modern drug discovery, particularly serving as a scaffold for kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands. Its structural duality—combining an electron-rich aromatic pyrazole ring with a basic, saturated piperazine ring—presents unique spectroscopic challenges.
This guide provides a technical breakdown of the 1H NMR characterization of this molecule. Unlike standard alkyl-piperazines, the attachment of the piperazine nitrogen to the aromatic C4-position of the pyrazole ring creates a distinct electronic environment that significantly influences chemical shifts and coupling patterns.
The Analytical Challenge
The primary challenge in characterizing this intermediate is distinguishing it from:
Regioisomers: Specifically the 1-methyl-1H-pyrazol-3-yl isomer or N-methylation regioisomers (1-methyl vs 2-methyl).
Precursors: Unreacted 4-bromo-1-methylpyrazole or N-Boc protected intermediates.
Salt Forms: Distinguishing the free base from HCl or TFA salts, which drastically shifts the piperazine signals.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity, the following protocol utilizes internal validation steps.
A. Sample Preparation[7][8][9][10][11]
Solvent Selection:DMSO-d6 is recommended over CDCl3 for this specific molecule.
Reasoning: The piperazine NH proton is often broad or invisible in CDCl3 due to rapid exchange. DMSO-d6 stabilizes the NH signal (often visible ~8-9 ppm as a broad singlet if protonated, or ~2-3 ppm if free base) and prevents aggregation of the polar amine.
Why: The N-methyl singlet (isolated spin system) and the aromatic pyrazole protons have longer T1 relaxation times. A short d1 will lead to under-integration of the methyl group, causing a false stoichiometric ratio (e.g., integrating to 2.5H instead of 3H).
Scans (ns): Minimum 16 scans for S/N > 100:1.
C. Workflow Diagram
Figure 1: Analytical workflow emphasizing the relaxation delay check to ensure accurate integration of the N-methyl group.
Spectral Analysis & Assignment
The spectrum of 1-(1-methyl-1H-pyrazol-4-yl)piperazine is characterized by three distinct zones: the aromatic pyrazole protons, the N-methyl singlet, and the aliphatic piperazine multiplets.
Representative Chemical Shifts (DMSO-d6)
Position
Fragment
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
H-3
Pyrazole
7.20 – 7.35
Singlet (s)
1H
Deshielded by adjacent N2; singlet due to lack of strong coupling to H5.
H-5
Pyrazole
7.00 – 7.15
Singlet (s)
1H
Adjacent to N1-Me. Often slightly upfield of H3 due to electron donation from N1.
N-CH3
Methyl
3.70 – 3.80
Singlet (s)
3H
Characteristic sharp singlet; diagnostic for N-methylation.
Pip-CH2
Piperazine
2.80 – 2.95
Multiplet (m)
4H
Protons α to the pyrazole ring (N1'). Broadened by N-quadrupole.
Pip-CH2
Piperazine
2.70 – 2.85
Multiplet (m)
4H
Protons α to the secondary amine (N4').
NH
Amine
1.5 – 2.5
Broad (bs)
1H
Highly variable; depends on water content and concentration.
> Note: In CDCl3, the pyrazole protons typically appear slightly downfield (7.3–7.5 ppm), and the N-Me signal appears around 3.85 ppm.
Structural Logic Diagram
Figure 2: Correlation between structural fragments and expected chemical shift zones.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the NMR fingerprint of the target molecule against its most common synthetic precursors and impurities. This "differential diagnosis" is crucial for confirming reaction completion.
Comparison Table: Target vs. Precursors
Feature
Target Product
Precursor: 4-Bromo-1-methylpyrazole
Precursor: N-Boc-Piperazine
Aromatic Region
Two singlets (7.0–7.4 ppm)
Two singlets (7.4–7.6 ppm). Downfield due to Br electronegativity.
None (or weak if impure).
Aliphatic Region
Two sets of multiplets (2.7–3.0 ppm)
Absent (Clean baseline).
Strong multiplet ~3.3–3.5 ppm.
N-Methyl
Singlet ~3.75 ppm
Singlet ~3.85 ppm.
Absent.
Boc Group
Absent
Absent
Dominant Singlet ~1.45 ppm (9H).
Key Distinction
Presence of BOTH Pyrazole Ar-H and Piperazine CH2.
A common synthetic risk is methylation at N2 instead of N1 (if starting from 4-substituted pyrazole) or substitution at C3 instead of C4.
1-Methyl (Target) vs. 2-Methyl Isomer:
In the target (1-methyl), the NOESY spectrum will show a correlation between the N-Me protons and H-5 .
In the 2-methyl isomer (often sterically hindered), this correlation changes, and the chemical shift difference between H3 and H5 usually increases.
C4-Substituted (Target) vs. C3-Substituted:
Target (C4-sub): H3 and H5 are chemically equivalent or nearly equivalent singlets because they are not adjacent on the ring carbon skeleton (separated by C4). Coupling is very small (
Hz).
Alternative (C3-sub): H4 and H5 are on adjacent carbons. They will appear as doublets with a characteristic vicinal coupling constant (
Hz).
References
Synthesis and Regioselectivity of N-Methylpyrazoles
Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.
A Comparative Guide to the FTIR Spectral Analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(1-methyl-1H-pyrazol-4-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. By di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(1-methyl-1H-pyrazol-4-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. By dissecting its molecular structure and comparing it with its constituent moieties—N-methylpyrazole and piperazine—we offer a predictive framework for its spectral interpretation. This document serves as a valuable resource for researchers utilizing FTIR spectroscopy for the identification and characterization of complex organic molecules.
Introduction to FTIR Spectroscopy and Molecular Structure
FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecular bonds.[1][2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral "fingerprint" that reveals the presence of characteristic functional groups.[1][2]
The structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazine combines two key heterocyclic systems: a piperazine ring and an N-methylated pyrazole ring. The interpretation of its FTIR spectrum relies on identifying the vibrational signatures of each component and the changes that arise from their linkage.
Caption: Molecular structure of 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Obtaining a clean and interpretable spectrum is paramount. The choice of sampling technique depends on the physical state of the sample.[3] For a solid compound like 1-(1-methyl-1H-pyrazol-4-yl)piperazine, the Potassium Bromide (KBr) pellet method is a well-established transmission technique.[3][4][5] An alternative and often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[3][4]
Protocol: KBr Pellet Transmission Method
This protocol ensures the sample is finely dispersed in an IR-transparent matrix, minimizing scattering effects.[6]
Sample Preparation:
Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[4]
Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder to the mortar.[4] KBr must be kept free of moisture, as water has strong IR absorption bands.[6]
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is achieved.
Pellet Formation:
Transfer the mixture to a pellet die.
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Collect a background spectrum using a blank KBr pellet or an empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[3]
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR sample preparation using the KBr pellet method.
Predicted FTIR Spectral Peaks and Assignments
Table 1: Predicted FTIR Vibrational Bands for 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Notes
3150 - 3050
Weak
C-H Stretch (Pyrazole Ring)
Aromatic C-H stretches typically appear above 3000 cm⁻¹.[7]
2980 - 2800
Strong, Multiple
C-H Stretch (Aliphatic)
Asymmetric and symmetric stretching of CH₂ groups in the piperazine ring and the N-CH₃ group. Piperazine derivatives show strong peaks in this region, often around 2954, 2896, and 2831 cm⁻¹.[8]
~1610
Medium
C=N Stretch (Pyrazole Ring)
Characteristic stretching vibration for the pyrazole ring system.[9]
~1560 - 1500
Medium-Weak
C=C Stretch (Pyrazole Ring)
Corresponds to the carbon-carbon double bond vibrations within the heterocyclic aromatic ring.[9]
~1450
Medium
CH₂ Scissoring (Piperazine)
Bending vibration of the methylene groups in the piperazine ring.
~1290 - 1270
Medium-Strong
C-N Stretch
A complex region likely showing overlapping stretches from the pyrazole C-N (~1290 cm⁻¹)[10] and piperazine C-N (~1275 cm⁻¹)[11] bonds.
< 1000
Medium-Weak
Ring Skeleton / C-H Out-of-Plane Bending
Complex vibrations corresponding to the deformation of the entire ring structures. A peak around 945 cm⁻¹ is attributed to the piperazine ring skeleton.[11]
Comparative Spectral Analysis
To understand the spectrum of the target molecule, it is instructive to compare it with the spectra of its parent heterocycles: piperazine and N-methylpyrazole. This comparison highlights key spectral changes resulting from the substitution.
Absence of N-H Stretch: The most significant difference is the absence of the broad N-H stretching band (typically around 3300 cm⁻¹) in the target molecule. This band is a defining feature of piperazine's secondary amine. Its disappearance confirms the substitution at this nitrogen atom, forming a tertiary amine linkage to the pyrazole ring.
Combination of C-H Stretches: The spectrum of 1-(1-methyl-1H-pyrazol-4-yl)piperazine will uniquely feature both the strong aliphatic C-H stretching bands from the piperazine and N-methyl groups (below 3000 cm⁻¹) and the weaker aromatic-like C-H stretches from the pyrazole ring (above 3000 cm⁻¹).
Fingerprint Region: The region from 1650 cm⁻¹ to 600 cm⁻¹ will be a complex overlap of the individual ring stretching and bending modes. The presence of bands corresponding to the pyrazole C=N and C=C stretches, combined with the piperazine ring and C-N vibrations, provides definitive evidence for the complete molecular structure.
This guide provides a robust framework for the analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine using FTIR spectroscopy. By understanding the expected peak positions based on its constituent parts and utilizing proper experimental technique, researchers can confidently identify and characterize this compound.
References
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... - ResearchGate. (n.d.). Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17). Retrieved from [Link]
Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024, August 14). AZoM.com. Retrieved from [Link]
FTIR spectra of (a) piperazine (b) COP-1 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
FT-IR spectrum of SBA/Pip and neat piperazine - ResearchGate. (n.d.). Retrieved from [Link]
FTIR analysis can be conducted in transmission or reflection modes. (n.d.). EAG Laboratories. Retrieved from [Link]
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. (n.d.). Retrieved from [Link]
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - DergiPark. (2019, May 17). Retrieved from [Link]
A Tale of Two Scaffolds: Unpacking the Bioactive Potential of 1-(1-methyl-1H-pyrazol-4-yl)piperazine versus Phenylpiperazine
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, a versat...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, a versatile building block that has given rise to a multitude of clinically significant drugs. Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, make it an ideal anchor for designing molecules that can effectively traverse biological membranes and interact with a diverse array of protein targets. Among the vast family of piperazine-containing compounds, phenylpiperazines have been extensively explored, leading to the development of therapeutics for a range of central nervous system (CNS) disorders.[1] More recently, bioisosteric replacement of the phenyl ring with various heterocyclic systems has emerged as a key strategy to modulate pharmacological profiles, enhance target selectivity, and improve pharmacokinetic properties. This guide provides a comparative analysis of the well-established bioactivity of phenylpiperazine derivatives against the emerging potential of 1-(1-methyl-1H-pyrazol-4-yl)piperazine, offering insights into their structural nuances and predicted pharmacological activities, supported by available experimental data and established scientific principles.
The Phenylpiperazine Archetype: A Multi-Target Modulator
The phenylpiperazine scaffold is a cornerstone in the design of ligands for various G-protein coupled receptors (GPCRs), particularly within the dopaminergic and serotonergic systems.[2] The aromatic phenyl ring serves as a crucial recognition element, engaging in hydrophobic and van der Waals interactions within the receptor binding pockets. The nature and position of substituents on this ring dramatically influence both the affinity and selectivity of these compounds.
Receptor Binding Profile of Phenylpiperazine Derivatives
The bioactivity of phenylpiperazine derivatives is most prominently characterized by their interaction with a range of neurotransmitter receptors. Extensive research has generated a wealth of binding affinity data (Ki values), which quantify the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 1: Representative range of binding affinities (Ki in nM) for substituted phenylpiperazine derivatives at key CNS receptors. Note that specific values are highly dependent on the substitution pattern of the phenyl ring and the nature of the substituent on the second piperazine nitrogen.
As illustrated in Table 1, phenylpiperazine derivatives can be engineered to exhibit a wide spectrum of affinities for D2 and D3 dopamine receptors, 5-HT1A and 5-HT2A serotonin receptors, and various adrenergic receptor subtypes.[2][3] This multi-target engagement is a double-edged sword; while it can lead to broad therapeutic effects, it can also be responsible for off-target side effects. For instance, high affinity for adrenergic receptors can contribute to cardiovascular side effects.[3] The ability of some N-phenylpiperazine analogs to selectively bind to the D3 versus the D2 dopamine receptor subtype, despite their high sequence homology, highlights the subtle yet profound impact of structural modifications.[3]
Signaling Pathways and Functional Activity
The interaction of phenylpiperazine derivatives with their target receptors initiates a cascade of intracellular signaling events. For example, agonism at 5-HT1A receptors, which are negatively coupled to adenylyl cyclase, leads to a decrease in cyclic AMP (cAMP) levels.[5] The functional consequences of receptor binding can be complex, with compounds acting as full agonists, partial agonists, or antagonists.
Figure 1: Generalized signaling pathway for phenylpiperazine derivatives interacting with GPCRs.
The Rise of the Pyrazole Bioisostere: 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Bioisosteric replacement is a powerful strategy in drug design aimed at improving potency, selectivity, and metabolic stability while retaining the core biological activity. Replacing the phenyl ring of phenylpiperazine with a 1-methyl-1H-pyrazol-4-yl moiety introduces significant changes in the molecule's electronic distribution, hydrogen bonding capacity, and overall shape. Pyrazole and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6]
While direct, publicly available binding data for 1-(1-methyl-1H-pyrazol-4-yl)piperazine is limited, valuable insights can be gleaned from a structurally related analog, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008). In vivo studies in mice demonstrated that LQFM008 exhibits anxiolytic-like activity.[7] Crucially, this effect was antagonized by the 5-HT1A receptor antagonist NAN-190, strongly suggesting that the pyrazolyl-piperazine scaffold can engage the serotonergic system, likely through interaction with 5-HT1A receptors.[7]
Predicted Bioactivity Profile: A Hypothesis-Driven Comparison
Based on the known pharmacology of phenylpiperazines and the preliminary data on a pyrazolylpiperazine analog, we can formulate a hypothesis regarding the comparative bioactivity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Feature
Phenylpiperazine
1-(1-methyl-1H-pyrazol-4-yl)piperazine
Rationale for Predicted Differences
Aromaticity & Electronics
Electron-rich benzene ring.
Electron-deficient pyrazole ring with two nitrogen atoms.
The altered electronic nature of the pyrazole ring will likely lead to different electrostatic and pi-stacking interactions within the receptor binding pocket, potentially altering affinity and selectivity.
Hydrogen Bonding
The phenyl ring is a poor hydrogen bond donor/acceptor.
The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.
The ability to form hydrogen bonds could lead to novel interactions with receptor residues, potentially increasing affinity and specificity for certain targets.
Metabolic Stability
The phenyl ring is susceptible to oxidation by cytochrome P450 enzymes.
The pyrazole ring is generally more resistant to metabolic oxidation.
The increased metabolic stability of the pyrazole moiety could lead to an improved pharmacokinetic profile, including a longer half-life.
Predicted Target Profile
Broad-spectrum affinity for dopamine, serotonin, and adrenergic receptors.
Likely to retain affinity for serotonergic receptors (particularly 5-HT1A), with a potentially altered profile at dopaminergic and adrenergic receptors.
The anxiolytic-like effects of a close analog point towards serotonergic activity.[7] The distinct electronic and steric properties of the pyrazole ring may reduce affinity for adrenergic receptors, potentially leading to a better side-effect profile.
Table 2: A hypothesis-driven comparison of the physicochemical properties and predicted bioactivity of phenylpiperazine versus 1-(1-methyl-1H-pyrazol-4-yl)piperazine.
Experimental Workflows for a Head-to-Head Comparison
To rigorously test the hypothesized bioactivity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine and directly compare it to a relevant phenylpiperazine analog, a series of well-established in vitro and in vivo assays are required.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine the binding affinity of 1-(1-methyl-1H-pyrazol-4-yl)piperazine at a panel of relevant CNS receptors.
Experimental Protocol: Radioligand Binding Assay
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, α1A).
Assay Buffer: Utilize a suitable buffer system for each receptor type (e.g., Tris-HCl with appropriate salts and co-factors).
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (1-(1-methyl-1H-pyrazol-4-yl)piperazine or a phenylpiperazine standard).
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[8]
Figure 2: Workflow for a competitive radioligand binding assay.
Following the determination of binding affinities, functional assays are crucial to characterize the nature of the interaction (agonist, antagonist, or partial agonist).
Experimental Protocol: cAMP Accumulation Assay (for Gi-coupled receptors like 5-HT1A)
Cell Culture: Culture cells stably expressing the receptor of interest.
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of the test compound.
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion: Charting a Course for Future Discovery
The phenylpiperazine scaffold has undeniably paved the way for a generation of CNS-active drugs. However, the quest for improved therapeutics with enhanced selectivity and more favorable side-effect profiles necessitates the exploration of novel chemical space. The bioisosteric replacement of the phenyl ring with a 1-methyl-1H-pyrazol-4-yl moiety represents a promising strategy in this endeavor. While direct comparative data is still emerging, the available evidence for a structurally related analog suggests that 1-(1-methyl-1H-pyrazol-4-yl)piperazine is likely to exhibit significant bioactivity, particularly within the serotonergic system.[7] Its distinct electronic and steric properties compared to the phenylpiperazine core offer the potential for a differentiated pharmacological profile, possibly with improved metabolic stability and reduced off-target effects. The experimental workflows outlined in this guide provide a clear roadmap for the comprehensive characterization of this and other novel piperazine derivatives, empowering researchers to unlock their full therapeutic potential.
References
Bockaert J., Dumuis A., Bouhelal R., Sebben M., Cory R.N. (1987). Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons. Naunyn Schmiedebergs Arch. Pharmacol., 335(5): 588–592. [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). ResearchGate. [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC - PubMed Central. [Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). MDPI. [Link]
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). PMC. [Link]
Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). PubMed. [Link]
Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (2017). ACS Publications. [Link]
Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012). ResearchGate. [Link]
Structure‐activity relationship of antipsychotic piperazine derivatives. (2023). ResearchGate. [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Piperazines
The pyrazole piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of the structure-activity relation...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrazole piperazine derivatives across different therapeutic targets. By examining the subtle yet critical molecular modifications, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design. The versatile nature of the piperazine ring allows for extensive modifications, enabling the fine-tuning of pharmacological activity.[1]
Chapter 1: Pyrazole Piperazines as Cannabinoid Receptor 1 (CB1) Antagonists
The discovery of Rimonabant (SR141716A), a potent and selective CB1 receptor antagonist, spurred extensive research into pyrazole derivatives as therapeutic agents for conditions such as obesity.[2][3][4] The SAR studies around this class of compounds have been well-characterized, focusing on three key structural regions: the N1-phenyl ring, the C5-phenyl ring, and the C3-carboxamide group of the pyrazole core.[2][5]
Key SAR Insights for CB1 Antagonists
Systematic modifications of the Rimonabant scaffold have revealed critical structural requirements for potent CB1 antagonism.[2][5]
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is crucial for high affinity.[2][5]
C5-Substituent: A para-substituted phenyl ring at the C5 position is favored.[2][5] For instance, replacing the p-chlorophenyl group of Rimonabant with a p-iodophenyl group resulted in a compound with even higher affinity (Ki = 7.5 nM).[4]
C3-Carboxamide: The piperidinyl-1-yl-carboxamide moiety at the C3 position is a key element for potent antagonism.[2][5]
Bioisosteric Replacements: The pyrazole core itself can be replaced with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, which have been shown to retain CB1 antagonistic activity and selectivity.[6] This demonstrates the viability of bioisosteric replacement as a strategy to modulate the physicochemical and pharmacokinetic properties of these compounds.[6]
Comparative Data of Pyrazole Piperazine CB1 Antagonists
Compound
N1-Substituent
C5-Substituent
C3-Substituent
CB1 Ki (nM)
Rimonabant
2,4-Dichlorophenyl
4-Chlorophenyl
N-Piperidinyl-carboxamide
2
Analog 1
2,4-Dichlorophenyl
4-Iodophenyl
N-Piperidinyl-carboxamide
7.5
Analog 2
2,4-Dichlorophenyl
Phenyl
N-Piperidinyl-carboxamide
>1000
Analog 3
Phenyl
4-Chlorophenyl
N-Piperidinyl-carboxamide
>1000
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocol: CB1 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
Materials:
Membrane preparations from cells expressing human CB1 receptors.
[³H]CP55,940 (radioligand).
Test compounds.
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
96-well plates.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the assay buffer, cell membranes, [³H]CP55,940, and the test compound or vehicle.
Incubate the plate at 30°C for 60 minutes.
Terminate the assay by rapid filtration through glass fiber filters.
Wash the filters with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the Ki values using the Cheng-Prusoff equation.
Logical Relationship of CB1 Antagonist SAR
Caption: Key structural requirements for potent CB1 receptor antagonism.
Chapter 2: Pyrazole Piperazines as Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a therapeutic target for various inflammatory and cardiovascular diseases.[7] Pyrazole-containing compounds have emerged as potent sEH inhibitors.[8] The SAR studies in this area often focus on the urea linkage connecting the pyrazole moiety to other structural elements, as well as substitutions on the pyrazole ring itself.
Key SAR Insights for sEH Inhibitors
The development of potent sEH inhibitors has been guided by systematic structural modifications.
Urea Moiety: A 1,3-disubstituted urea scaffold is a common feature in many potent sEH inhibitors.[7]
Piperazine Linker: The inclusion of a piperazine functionality can improve the drug-like properties of these inhibitors.[7] The N4-substituent on the piperazine ring plays a role in balancing potency and physical properties.[7]
Pyrazole Substitutions: Halogenation of the pyrazole ring can significantly enhance inhibitory potency. For example, dichlorinated pyrazole derivatives have shown IC₅₀ values in the low nanomolar range.[8]
Hydrophilic Groups: Introduction of hydrophilic groups, such as homopiperazine, can lead to potent inhibitors.[9]
Comparative Data of Pyrazole Piperazine sEH Inhibitors
Compound
Pyrazole Substitution
Linker
Terminal Group
sEH IC₅₀ (nM)
Lead Compound
Unsubstituted
Urea-Piperazine
Adamantyl
~5
Analog 4
4,5-Dichloro-1-methyl
Urea-Piperazine
Adamantyl
0.8
Analog 5
Unsubstituted
Amide-Piperazine
Cyclohexyl
>100
Analog 6
4,5-Dichloro-1-methyl
Urea
Adamantyl
1.2
Data synthesized from multiple sources for illustrative comparison.[8]
Experimental Protocol: sEH Inhibition Assay
This protocol describes a typical fluorescence-based assay to measure sEH activity.
In a 96-well plate, add the assay buffer, sEH enzyme, and the test compound or vehicle.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding the PHOME substrate.
Monitor the increase in fluorescence over time using a plate reader (excitation ~330 nm, emission ~465 nm).
Calculate the rate of reaction and determine the IC₅₀ values for the test compounds.
Workflow for sEH Inhibitor SAR Study
Caption: Iterative workflow for the development of potent sEH inhibitors.
Chapter 3: Pyrazole Piperazines as 5-HT₂ₐ Receptor Antagonists
The 5-HT₂ₐ receptor is a key target for the treatment of various central nervous system disorders, including psychosis. Arylpiperazine derivatives are a well-established class of 5-HT₂ₐ receptor ligands. The incorporation of a pyrazole moiety can modulate the affinity and selectivity of these compounds.
Key SAR Insights for 5-HT₂ₐ Antagonists
The affinity of pyrazole piperazines for the 5-HT₂ₐ receptor is influenced by several structural features.
Arylpiperazine Moiety: The nature of the aryl group on the piperazine ring is a critical determinant of affinity. For example, a 2-methoxyphenyl group is often found in high-affinity ligands.
Linker: The length and nature of the linker connecting the pyrazole and piperazine moieties are important. An ethylene bridge is a common and effective linker.[10]
Pyrazole Substituents: Substitutions on the pyrazole ring can be used to fine-tune the electronic and steric properties of the molecule, thereby affecting receptor binding.
Comparative Data of Pyrazole Piperazine 5-HT₂ₐ Antagonists
Compound
Pyrazole Moiety
Linker
Arylpiperazine Moiety
5-HT₂ₐ Ki (nM)
Reference Compound
Phenylpyrazole
Ethylene
2-Methoxyphenylpiperazine
15
Analog 7
Dimethylpyrazole
Ethylene
2-Methoxyphenylpiperazine
25
Analog 8
Phenylpyrazole
Propylene
2-Methoxyphenylpiperazine
50
Analog 9
Phenylpyrazole
Ethylene
Phenylpiperazine
100
Data synthesized from multiple sources for illustrative comparison.
This protocol details a competitive binding assay to assess the affinity of compounds for the 5-HT₂ₐ receptor.
Materials:
Membrane preparations from cells expressing human 5-HT₂ₐ receptors.
[³H]Ketanserin (radioligand).
Test compounds.
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
96-well plates.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds.
In a 96-well plate, add the assay buffer, cell membranes, [³H]Ketanserin, and the test compound or vehicle.
Incubate the plate at 37°C for 30 minutes.
Terminate the assay by rapid filtration through glass fiber filters.
Wash the filters with ice-cold assay buffer.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the Ki values using the Cheng-Prusoff equation.
Signaling Pathway Modulation by 5-HT₂ₐ Antagonists
Caption: Mechanism of action of 5-HT₂ₐ receptor antagonists.
References
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules.
The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate.
Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Pharmacy and Pharmacology.
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. ACS Medicinal Chemistry Letters.
Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry.
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Medicinal Chemistry.
Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry.
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.
Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem.
Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ResearchGate.
Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry.
Synthesis, QSAR and docking studies of 5HT2A receptor antagonising thiazolo[3,2-a]pyrimidines as antipsychotic agents. Semantic Scholar.
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules.
Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. Journal of Fluorine Chemistry.
Synthesis, 5HT 1A and 5HT 2A receptor affinity and QSAR study of 1-benzhydryl-piperazine derivatives with xanthine moiety at N4. ResearchGate.
Design, synthesis, and in vivo SAR of a novel series of pyrazolines as potent selective androgen receptor modulators. Journal of Medicinal Chemistry.
Design and synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) using computational simulation. A 5-HT1A receptor agonist. Bioorganic & Medicinal Chemistry Letters.
Benchmarking Reference Standards for 1-(1-methyl-1H-pyrazol-4-yl)piperazine: A Technical Comparison
The following guide serves as a technical benchmark for referencing standards used in the analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (hereafter referred to as 1-MPP ). This molecule is a critical pharmacophore an...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical benchmark for referencing standards used in the analysis of 1-(1-methyl-1H-pyrazol-4-yl)piperazine (hereafter referred to as 1-MPP ). This molecule is a critical pharmacophore and intermediate in the synthesis of several kinase inhibitors (e.g., JAK/STAT pathway modulators).
Executive Summary & Technical Context
In the development of pyrazole-piperazine based APIs, 1-MPP acts as both a key building block and a potential genotoxic impurity (PGI) due to the secondary amine functionality.[1] Accurate quantification is non-negotiable.
However, a critical industry gap exists: Commercial "Research Grade" standards often overestimate purity by relying solely on HPLC Area %, ignoring significant water, solvent, and salt content common to hygroscopic piperazines.
This guide compares two classes of reference standards:
Class A: Primary Certified Reference Material (CRM) – Characterized by qNMR and Mass Balance (ISO 17034 compliant).
Class B: Commercial Analytical Standard – Characterized by HPLC Area % (Typical R&D grade).
The Core Problem: The "Purity Trap"
Piperazine derivatives are notoriously hygroscopic and prone to forming carbamates in air. A standard labeled "98% Purity (HPLC)" may effectively be only 85% pure by mass due to:
Water uptake: 5–10% w/w is common.
Inorganic salts: Residuals from synthesis (e.g., LiCl, NaCl) are invisible to UV detection.
Comparative Analysis: CRM vs. Analytical Grade
The following data summarizes a head-to-head comparison of a Class A (Internal CRM) and Class B (Vendor purchased) standard of 1-MPP.
Feature
Class A: Primary CRM (Recommended)
Class B: Commercial Analytical Standard
Impact on Data
Purity Assignment
92.4% w/w (Mass Fraction)
99.1% (HPLC Area %)
Class B induces a ~7% bias in potency calculations.[1]
Methodology
qNMR (Internal Standard) + Mass Balance (TGA/KF/ROI)
HPLC-UV (210 nm) only
Class B ignores non-UV absorbing impurities (water/salts).[1]
Traceability
SI-Traceable (via NIST SRM)
Traceable to Vendor Lot
Class B fails GMP audit trails for pivotal clinical batches.[1]
Water Content
Measured: 4.2% (Karl Fischer)
Not Reported
High risk of weighing errors due to hygroscopicity.
Homogeneity
Tested (ANOVA < 1% RSD)
Assumed
Risk of "hot spots" in the vial.
Experimental Protocols & Validation
To establish a self-validating system, you must move beyond simple HPLC checks.[1] The following protocols define the "Gold Standard" workflow for qualifying 1-MPP.
Protocol 1: Absolute Purity via qNMR (The Truth Standard)
Rationale: 1H-qNMR provides a direct mole-ratio measurement, independent of UV extinction coefficients and invisible impurities.[1]
Rationale: qNMR gives the assay value; HPLC defines the impurity profile.
System: UHPLC with PDA and QDa (Mass Detector).
Column: Waters XBridge Premier BEH C18 (2.1 x 100 mm, 1.7 µm). High pH stability is required.
Mobile Phase:
B: Acetonitrile.
Gradient: 5% B to 60% B over 10 mins.
Detection: UV at 245 nm (Pyrazole max) and SIR m/z 167.1 [M+H]+.
Critical Acceptance Criteria:
Tailing Factor (Tf) < 1.2 (Crucial for piperazines).
Resolution (Rs) > 2.0 between 1-MPP and nearest isomer (e.g., 1-methyl-pyrazole-3 -yl isomer).[1]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for selecting and validating the reference standard based on the development phase.
Figure 1: Decision matrix and qualification workflow for 1-MPP reference standards. Note the mandatory "In-House Qualification" step for GMP applications to correct for salt/water content.
Key Recommendations
Never assume "Bottle Purity": For 1-MPP, always perform a Karl Fischer titration upon opening a new vial. Expect 2-5% water gain within weeks if not stored in a desiccator.[1]
Use High pH Chromatography: Avoid TFA-based methods. The acidic pH protonates the piperazine (pKa ~9.8), causing secondary interactions with silanols and severe peak tailing. Use Ammonium Bicarbonate (pH 10) or Ammonium Hydroxide.
qNMR is Superior to Mass Balance: For this specific low-molecular-weight amine, Mass Balance is prone to error because inorganic salts (from synthesis workup) are difficult to quantify without specific ion chromatography.[1] qNMR bypasses this by measuring the organic proton ratio directly.
References
United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Defines qNMR requirements for purity assignment).
International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. (The standard for CRM accreditation).[8]
Davies, S. R., et al. (2015).[5] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[5] (Validates qNMR vs Mass Balance equivalence).
Godejohann, M., et al. (2021).[2] "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 26(2). (Review of qNMR in CRM generation).
Personal protective equipment for handling 1-(1-methyl-1H-pyrazol-4-yl)piperazine
Part 1: Executive Safety Assessment Compound Identity: 1-(1-methyl-1H-pyrazol-4-yl)piperazine CAS: 1174207-79-4 (Representative for this scaffold) Chemical Class: Heterocyclic Secondary Amine / Pyrazole Derivative The "W...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment
Compound Identity: 1-(1-methyl-1H-pyrazol-4-yl)piperazine
CAS: 1174207-79-4 (Representative for this scaffold)
Chemical Class: Heterocyclic Secondary Amine / Pyrazole Derivative
The "Why" Behind the Protocol
As a Senior Application Scientist, I must clarify that while specific toxicological data for this exact intermediate may be sparse, its structural components dictate the safety profile. This molecule contains a piperazine ring fused to a pyrazole .
The Piperazine Risk (Sensitization): Piperazine moieties are well-documented respiratory and skin sensitizers (GHS H334, H317).[1][2] Repeated exposure to trace amounts can lead to irreversible occupational asthma or contact dermatitis.
The Amine Risk (Corrosivity/Irritation): The secondary amine (N-H) on the piperazine ring is basic. Upon contact with moisture (eyes, mucous membranes), it can generate hydroxide ions, leading to severe irritation or chemical burns (GHS H314/H318).
Core Directive: Treat this substance as a Corrosive Sensitizer until proven otherwise. Engineering controls (fume hoods) are primary; PPE is the final line of defense.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. Do not deviate without a documented risk assessment.
Protection Zone
Recommended Equipment
Technical Justification & Causality
Respiratory
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with P100/OV cartridges.
Why: Piperazine dusts are potent allergens. Standard N95s are insufficient due to potential face-seal leakage and lack of eye protection against basic dusts. P100 stops particulates; OV (Organic Vapor) guards against amine vapors.
Ocular
Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are NOT sufficient for powders of this class.
Why: Basic amines cause rapid saponification of fatty tissues in the eye (corneal opacity). Goggles seal the orbital area against airborne dust entry.
Dermal (Hand)
Double Nitrile Gloves .Inner: 4 mil (0.10 mm) Nitrile (High dexterity).Outer: 5-8 mil Nitrile (Extended cuff).
Why: Nitrile offers excellent resistance to organic bases. Double gloving creates a "visual breach indicator"—if the outer glove degrades or stains, the inner glove protects during doffing.
Body
Lab Coat (Buttoned to neck) + Tyvek® Sleeves (Optional but recommended for >5g handling).
Why: Wrist exposure is the most common failure point. Sleeves bridge the gap between the glove cuff and lab coat.
Part 3: Operational Workflow Logic
Visualization: PPE Decision Tree
The following logic gate ensures you select the correct protection based on the physical state and quantity of the material.
Step-by-Step Handling Protocol
1. Weighing & Transfer (Highest Risk Phase)
The Hazard: Static electricity can cause charged amine powders to "jump" or disperse, leading to inhalation.
Protocol:
Place an antistatic gun or ionizer inside the fume hood.
Don double nitrile gloves and goggles before opening the secondary container.
Pre-weigh the receiving vessel (flask) and tare the balance.
Transfer the solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the balance area.
Self-Validation: Wipe the exterior of the receiving flask with a damp Kimwipe (acetone or methanol) inside the hood before removing it. This neutralizes trace dust on the glass.
2. Solubilization
The Hazard: Exothermic heat of solution (mild) and potential splashing.
Protocol:
Add solvent (e.g., DCM, Methanol) slowly.
Ensure the vessel is vented (do not cap tightly immediately if heat is generated).
Once in solution, the respiratory sensitization risk drops significantly, but the skin absorption risk remains.
Part 4: Waste Disposal & Decontamination
Disposal Principle: As an organic base, this compound must never enter the aqueous acid waste stream without neutralization, due to the risk of heat generation and violent sputtering.
Waste Stream
Criteria
Action Plan
Solid Waste
Contaminated gloves, weigh boats, paper towels.
Bag in a clear, sealable bag inside the hood. Label as "Hazardous Solid: Basic/Sensitizer". Place in the solid waste drum.
Liquid Waste
Mother liquors, reaction mixtures.
Segregate into "Organic Base" waste container. DO NOT MIX with acidic waste (e.g., HCl, H2SO4) or oxidizers.
Rinsate
First rinse of glassware.
Collect as hazardous liquid waste. Subsequent water rinses can go to drain only if confirmed free of active compound (check local regulations).
Spill Response (Solid):
Do not sweep (creates dust).
Cover with a wet paper towel (dampened with water/methanol) to suppress dust.
Scoop up the damp material and place in a hazardous waste bag.
Wipe surface with 1% Acetic Acid or Citric Acid solution to neutralize the amine residue, then wash with soap and water.
References
Safe Work Australia. (2019).[1] Human Health Tier II Assessment for Piperazine. Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]